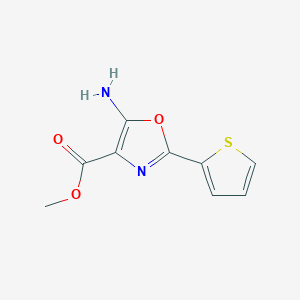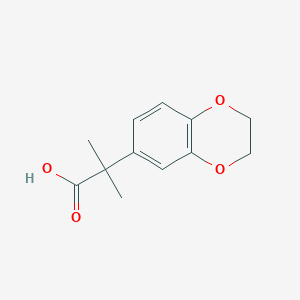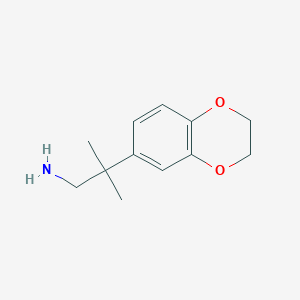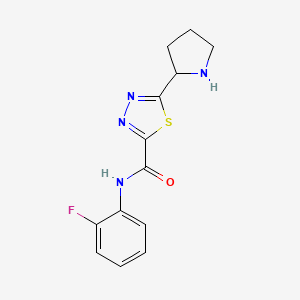
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Übersicht
Beschreibung
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide, also known as FPC, is a compound that has been studied for its potential applications in laboratory experiments and scientific research. FPC belongs to the class of thiadiazoles and is composed of a nitrogen atom, two fluorine atoms, a pyrrolidine ring, and a carboxamide group. It is a white crystalline compound that is soluble in water and has a melting point of 139°C. FPC has been studied for its potential uses in biochemistry, physiology, and other scientific fields.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
1,3,4-Thiadiazole derivatives have been evaluated for their antitubercular activity, showing significant efficacy against various strains of Mycobacterium tuberculosis. The modification of isoniazid (INH) structures with N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives, including those incorporating 1,3,4-thiadiazole scaffolds, demonstrated promising in vitro anti-TB activity, highlighting their potential as new leads for anti-TB compounds (Asif, 2014).
Pharmacophore Design for Kinase Inhibition
Compounds with a tri- and tetra-substituted imidazole scaffold, related to the 1,3,4-thiadiazole and pyrrolidin-2-yl frameworks, have been recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in proinflammatory cytokine release, and the design, synthesis, and activity studies of these inhibitors are crucial for developing new therapeutic agents (Scior et al., 2011).
Stereochemistry in Drug Design
The stereochemistry of structural analogs of piracetam, based on the pyrrolidin-2-one pharmacophore, has been extensively studied for its effects on pharmacological properties. Research into enantiomerically pure derivatives, such as those involving the pyrrolidin-2-yl moiety, demonstrates the importance of stereochemistry in enhancing drug efficacy and selectivity, providing a pathway for the design of more effective CNS agents (Veinberg et al., 2015).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments, which share structural features with 1,3,4-thiadiazole derivatives, into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials show promising applications in electronic devices, luminescent elements, and photoelectric conversion, underscoring the broad utility of these heterocyclic scaffolds in material science (Lipunova et al., 2018).
Biological Activity of Heterocyclic Systems
Heterocyclic systems based on 1,3,4-thia(oxa)diazole rings exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The versatility of these scaffolds, including their bioisosteric potential and ability to enhance pharmacological activity through hydrogen bonding interactions, highlights their significance in medicinal chemistry (Lelyukh, 2019).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4OS/c14-8-4-1-2-5-9(8)16-11(19)13-18-17-12(20-13)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCOOXQORENEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



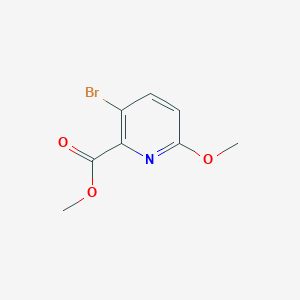
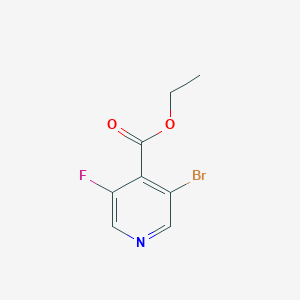
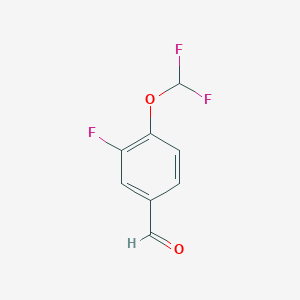
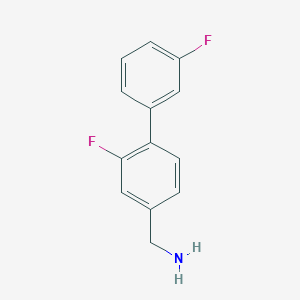
![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)
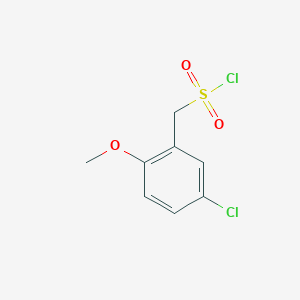
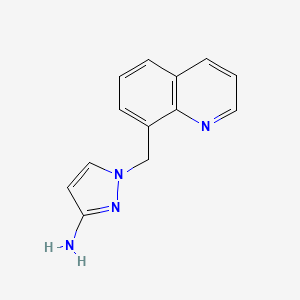
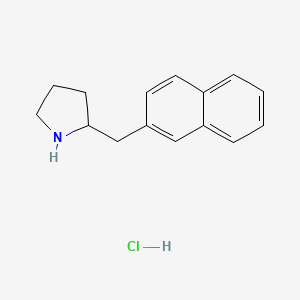
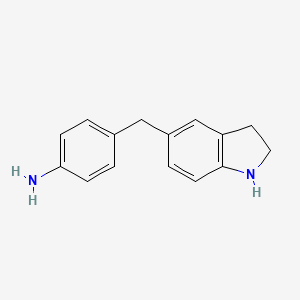
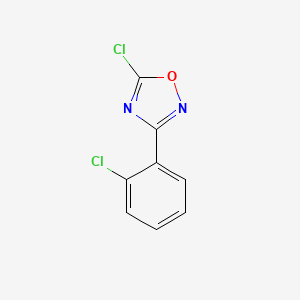
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1420921.png)
